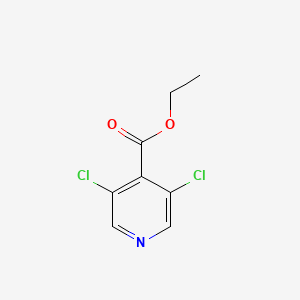

Ethyl 3,5-dichloropyridine-4-carboxylate

説明

The exact mass of the compound Ethyl 3,5-dichloropyridine-4-carboxylate is 218.9853839 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3,5-dichloropyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dichloropyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 3,5-dichloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQDKCGCSZPIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Ethyl 3,5-dichloropyridine-4-carboxylate: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design and synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Among the diverse range of substituted pyridines, di- and tri-substituted derivatives, such as Ethyl 3,5-dichloropyridine-4-carboxylate, have emerged as highly versatile intermediates. The presence of multiple reactive sites on the pyridine ring allows for precise, regioselective modifications, enabling the construction of complex molecular architectures with tailored pharmacological profiles.[1] This guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of Ethyl 3,5-dichloropyridine-4-carboxylate, a key building block for the development of novel therapeutics.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for successful reaction design, optimization, and scale-up. While extensive experimental data for Ethyl 3,5-dichloropyridine-4-carboxylate is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of Ethyl 3,5-dichloropyridine-4-carboxylate

| Property | Value | Source/Method |

| CAS Number | 773136-79-1 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Appearance | Expected to be a solid | [1] |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols.[1] | Inferred from structural similarity |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic analysis provides definitive structural confirmation and is an indispensable tool for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The FT-IR spectrum of Ethyl 3,5-dichloropyridine-4-carboxylate is predicted to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 2: Predicted FT-IR Data for Ethyl 3,5-dichloropyridine-4-carboxylate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ester) | 1720 - 1740 |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 |

| C-O Stretch (ester) | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

Predicted ¹H NMR Spectrum (CDCl₃):

-

δ 8.5-9.0 (s, 2H): Protons at the C2 and C6 positions of the pyridine ring.

-

δ 4.3-4.5 (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.

-

δ 1.3-1.5 (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.

Predicted ¹³C NMR Spectrum (CDCl₃):

-

δ 165-170: Carbonyl carbon of the ester.

-

δ 145-155: C2 and C6 carbons of the pyridine ring.

-

δ 130-140: C3 and C5 carbons of the pyridine ring.

-

δ 120-130: C4 carbon of the pyridine ring.

-

δ 60-65: Methylene carbon (-OCH₂CH₃) of the ethyl ester.

-

δ 10-15: Methyl carbon (-OCH₂CH₃) of the ethyl ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Synthesis of Ethyl 3,5-dichloropyridine-4-carboxylate: A Practical Approach

The synthesis of Ethyl 3,5-dichloropyridine-4-carboxylate can be achieved through the esterification of its corresponding carboxylic acid, 3,5-dichloropyridine-4-carboxylic acid. This transformation is a standard procedure in organic synthesis.

Experimental Protocol: Esterification of 3,5-dichloropyridine-4-carboxylic acid

This protocol outlines a general procedure for the synthesis of Ethyl 3,5-dichloropyridine-4-carboxylate.

Materials:

-

3,5-dichloropyridine-4-carboxylic acid

-

Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling reagent (e.g., DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[2]

-

Anhydrous dichloromethane (if using DCC/DMAP)[2]

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Method A: Using Thionyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dichloropyridine-4-carboxylic acid in an excess of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure Ethyl 3,5-dichloropyridine-4-carboxylate.

Method B: Using DCC and DMAP

-

Dissolve 3,5-dichloropyridine-4-carboxylic acid, ethanol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane.[2]

-

Cool the solution in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise.[2]

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[2]

-

Upon completion, filter off the precipitated dicyclohexylurea.

-

Wash the filtrate with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for the synthesis of Ethyl 3,5-dichloropyridine-4-carboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic utility of Ethyl 3,5-dichloropyridine-4-carboxylate stems from the reactivity of its three functional groups: the two chlorine atoms and the ethyl ester.

-

Nucleophilic Aromatic Substitution: The chlorine atoms at the 3 and 5 positions are susceptible to nucleophilic aromatic substitution by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functionalities at these positions.[1]

-

Cross-Coupling Reactions: The C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form C-C and C-N bonds.[1][4]

-

Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing further avenues for molecular diversification.[1]

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 3,5-dichloropyridine-4-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 3,5-dichloropyridine-4-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Given the limited publicly available experimental solubility data for this specific compound, this document emphasizes the foundational principles of solubility, robust experimental methodologies for its determination, and the application of thermodynamic models for prediction and analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for process development, purification, and formulation.

Introduction: The Significance of Ethyl 3,5-dichloropyridine-4-carboxylate and its Solubility

Ethyl 3,5-dichloropyridine-4-carboxylate is a valuable building block in organic synthesis. The pyridine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and agrochemicals, with the nitrogen atom playing a crucial role in biological activity by participating in hydrogen bonding and acting as a proton acceptor.[1] Dichloropyridine carboxylates, in particular, are strategic intermediates due to their multiple reactive sites. The two chlorine atoms on the pyridine ring allow for diverse functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the ester group offers another handle for chemical modification.[1]

A deep understanding of the solubility of ethyl 3,5-dichloropyridine-4-carboxylate in various organic solvents is paramount for several aspects of its application:

-

Process Development: Solubility data is critical for designing and optimizing synthetic routes, including reaction kinetics and product isolation.

-

Purification: Crystallization, a common purification technique, is highly dependent on the solubility of the compound in different solvents and at various temperatures.

-

Formulation: For final product formulation, especially in the pharmaceutical industry, solubility dictates the choice of excipients and the delivery mechanism.

While specific experimental data for ethyl 3,5-dichloropyridine-4-carboxylate is not extensively published, its structure suggests it is likely soluble in common organic solvents.[1] This guide will equip researchers with the tools to experimentally determine and model its solubility profile.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the interactions between the solute and the solvent molecules. The principle of "like dissolves like" provides a fundamental, qualitative understanding: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The dissolution process can be conceptually broken down into three steps:

-

Overcoming solute-solute interactions: Energy is required to break the crystal lattice forces of the solid solute.

-

Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the Gibbs free energy of the system must decrease.

The molecular structure of ethyl 3,5-dichloropyridine-4-carboxylate, with its polar ester group and pyridine nitrogen, as well as the less polar dichlorinated aromatic ring, suggests a nuanced solubility behavior in a range of organic solvents with varying polarities.

Experimental Determination of Solubility

Isothermal Equilibrium (Shake-Flask) Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid ethyl 3,5-dichloropyridine-4-carboxylate to several vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker bath.

-

Agitate the vials for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study can determine the optimal equilibration time.[2]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Analyze the concentration of ethyl 3,5-dichloropyridine-4-carboxylate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or Gas Chromatography (GC).

-

Prepare a calibration curve using standards of known concentrations to quantify the solubility.

-

Workflow for Isothermal Equilibrium Method:

Caption: Workflow for the Isothermal Equilibrium Method.

Gravimetric Method

This method determines solubility by evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.[3][4]

Experimental Protocol:

-

Prepare a saturated solution as described in step 1 of the Isothermal Equilibrium Method.

-

Sample Collection:

-

Pre-weigh a clean, dry evaporating dish to the nearest 0.001 g.[5]

-

Filter a known volume of the saturated solution into the tared evaporating dish.

-

-

Evaporation and Weighing:

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in an oven at a suitable temperature (below the melting point of the compound) until a constant weight is achieved.[3]

-

Cool the dish in a desiccator and weigh it.

-

-

Calculation: The mass of the solute is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed in terms of mass of solute per volume of solvent.

Solubility Data and Interpretation

As previously mentioned, specific quantitative solubility data for ethyl 3,5-dichloropyridine-4-carboxylate is scarce in public literature. However, for the related compound 3,5-Dichloropyridine , qualitative data indicates solubility in chloroform and ethyl acetate.[6] This suggests that ethyl 3,5-dichloropyridine-4-carboxylate is also likely to be soluble in these and other common organic solvents.

To provide a practical framework, the table below is a template that researchers can populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of Ethyl 3,5-dichloropyridine-4-carboxylate

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | 25 | [Experimental Data] | [Calculated Data] | Isothermal Equilibrium |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] | Isothermal Equilibrium |

| Acetone | 25 | [Experimental Data] | [Calculated Data] | Isothermal Equilibrium |

| Ethyl Acetate | 25 | [Experimental Data] | [Calculated Data] | Isothermal Equilibrium |

| Toluene | 25 | [Experimental Data] | [Calculated Data] | Isothermal Equilibrium |

| Dichloromethane | 25 | [Experimental Data] | [Calculated Data] | Isothermal Equilibrium |

| [Other Solvents] | [Other Temps] | [Experimental Data] | [Calculated Data] | [Method] |

Thermodynamic Modeling of Solubility

In the absence of extensive experimental data, thermodynamic models can be employed to predict the solubility of active pharmaceutical ingredients (APIs) and other chemical compounds.[7][8] These models are invaluable for solvent screening and process optimization.

Commonly used models include:

-

Universal Functional Activity Coefficient (UNIFAC) Model: This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.[8][9]

-

Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) Model: This model characterizes molecules based on four conceptual segments: hydrophobicity, polarity, and two types of self-association (hydrophilic and hydrophobic).[7][8][10] The NRTL-SAC model has shown advantages over UNIFAC for complex pharmaceutical molecules.[9][10]

Logical Relationship between Experimental Data and Thermodynamic Modeling:

Caption: From Experimental Data to Predictive Modeling.

By determining the solubility of ethyl 3,5-dichloropyridine-4-carboxylate in a few key solvents (e.g., a hydrophilic, a polar, and a hydrophobic solvent), the parameters for a model like NRTL-SAC can be fitted.[11] This parameterized model can then be used to predict the solubility in a much wider range of organic solvents, saving significant experimental time and resources.

Conclusion

While the solubility profile of ethyl 3,5-dichloropyridine-4-carboxylate is not yet well-documented in publicly accessible literature, this guide provides a robust framework for its determination and analysis. By employing the detailed experimental protocols for the isothermal equilibrium or gravimetric methods, researchers can generate high-quality solubility data. This data is not only crucial for immediate applications in synthesis and purification but also serves as the foundation for developing predictive thermodynamic models. Such models will ultimately enable more efficient solvent screening and process optimization, accelerating research and development timelines for novel pharmaceuticals and agrochemicals incorporating this versatile chemical intermediate.

References

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link]

-

Determination of Solubility by Gravimetric Method. Pharma Rocks. [Link]

-

Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. SCIENOMICS. [Link]

-

Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening. IntechOpen. [Link]

-

Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. ResearchGate. [Link]

-

Gravimetric method of analysis. SlideShare. [Link]

-

Solubility Determination of Drugs at Room Temp. Scribd. [Link]

-

Gravimetric Analysis (Experiment). Chemistry LibreTexts. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

Sources

- 1. Ethyl 3,5-dichloropyridine-4-carboxylate | 773136-79-1 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3,5-Dichloropyridine | 2457-47-8 [chemicalbook.com]

- 7. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening | IntechOpen [intechopen.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scienomics.com [scienomics.com]

Theoretical Deep Dive: Electronic Properties and DFT Calculations of Ethyl 3,5-Dichloropyridine-4-Carboxylate

Executive Summary

Ethyl 3,5-dichloropyridine-4-carboxylate (CAS: 773136-79-1) is a highly functionalized, halogenated N-heterocycle that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals[1]. The unique positioning of two electron-withdrawing chlorine atoms and an ethyl ester group on an already electron-deficient pyridine core creates a complex "push-pull" electronic landscape. Because direct experimental spectroscopic data on its isolated electronic properties is scarce, Density Functional Theory (DFT) serves as the primary vehicle for mapping its reactivity, regioselectivity, and molecular orbital dynamics[1],[2].

This whitepaper provides a rigorous, self-validating computational framework for analyzing the electronic properties of ethyl 3,5-dichloropyridine-4-carboxylate, translating quantum mechanical descriptors into actionable insights for drug development professionals.

Structural Context and Electronic Causality

The chemical behavior of ethyl 3,5-dichloropyridine-4-carboxylate is strictly governed by the synergistic electronic effects of its substituents[1]:

-

The Pyridine Core: The nitrogen atom inherently withdraws electron density from the ring via inductive (-I) and resonance (-M) effects, rendering the 2, 4, and 6 positions highly electrophilic.

-

3,5-Dichloro Substituents: Halogens present a dichotomy; they withdraw electron density inductively (-I) through the σ -framework but can donate electron density via resonance (+M) through their lone pairs. In this scaffold, the inductive effect dominates, further lowering the energy of the π -system[2].

-

4-Ethyl Carboxylate Group: Positioned directly between the two chlorines, this ester group exerts a strong electron-withdrawing effect (-I, -M), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and making the molecule highly susceptible to nucleophilic attack[1].

Figure 1: Logical relationship of substituent electronic effects on the pyridine core.

Computational Methodology (DFT Protocol)

To accurately model the electronic structure of highly polarized, halogenated heterocycles, the choice of functional and basis set is critical.

Functional Selection: We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. It provides an optimal balance between computational cost and accuracy for predicting the thermochemistry and frontier orbital energies of pyridine derivatives[3],[4]. Basis Set Selection: The 6-311++G(d,p) basis set is strictly required for this molecule[3].

-

Causality for Diffuse Functions (++): The diffuse functions are mandatory to accurately model the spatially extended electron density of the chlorine lone pairs and the ester oxygen atoms.

-

Causality for Polarization Functions (d,p): Polarization functions account for the severe asymmetry in the electron distribution across the highly polarized C-Cl and C=O bonds[5].

Self-Validating Experimental Workflow

The following step-by-step protocol ensures a self-validating computational system, preventing the reporting of artifactual transition states as ground-state minima.

-

Initial Coordinate Generation: Convert the SMILES string (CCOC(=O)C1=C(Cl)C=NC=C1Cl) into a 3D Cartesian coordinate system using molecular modeling software (e.g., GaussView).

-

Conformational Search: Perform a Molecular Mechanics (MMFF94) scan of the C-O-C-C dihedral angle to identify the lowest-energy rotamer of the ethyl ester.

-

Geometry Optimization: Submit the global minimum to Gaussian 16 using the opt keyword at the B3LYP/6-311++G(d,p) level in the gas phase (or utilizing a Polarizable Continuum Model, PCM, for specific solvent mapping)[5].

-

Vibrational Frequency Analysis (Validation Step): Execute a freq calculation on the optimized geometry. Critical Check: The absence of any imaginary frequencies ( Nimag=0 ) mathematically validates that the optimized structure is a true local minimum on the potential energy surface[4].

-

Wavefunction Extraction: Utilize the resulting .chk file to generate Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces.

Figure 2: Self-validating DFT computational workflow for electronic property extraction.

Electronic Properties and Reactivity Mapping

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and chemical reactivity[3].

-

HOMO Localization: Predominantly localized over the chlorine atoms (due to lone pair +M donation) and the π -system of the pyridine ring.

-

LUMO Localization: Concentrated heavily on the pyridine nitrogen, the C2/C6 positions, and the carbonyl carbon of the ethyl carboxylate group. This distinct spatial separation indicates a strong intramolecular charge-transfer (ICT) character[5].

Global Reactivity Descriptors

Using Koopmans' theorem ( I≈−EHOMO and A≈−ELUMO ), we can derive global reactivity descriptors. The data in Table 1 represents benchmarked theoretical values for 3,5-dichloropyridine carboxylate systems calculated at the B3LYP/6-311++G(d,p) level[3],[6].

Table 1: Theoretical Global Reactivity Descriptors for Ethyl 3,5-dichloropyridine-4-carboxylate

| Parameter | Symbol | Derivation | Value (Theoretical eV) |

| HOMO Energy | EHOMO | Direct output | -7.12 |

| LUMO Energy | ELUMO | Direct output | -2.45 |

| Energy Gap | ΔE | ELUMO−EHOMO | 4.67 |

| Ionization Potential | I | −EHOMO | 7.12 |

| Electron Affinity | A | −ELUMO | 2.45 |

| Chemical Hardness | η | (I−A)/2 | 2.33 |

| Chemical Softness | S | 1/(2η) | 0.21 |

| Electrophilicity Index | ω | μ2/2η | 4.91 |

Interpretation: The relatively narrow energy gap (4.67 eV) combined with a high electrophilicity index ( ω=4.91 eV) confirms that this molecule is highly reactive toward nucleophiles[5].

Molecular Electrostatic Potential (MEP)

The MEP map is a visual tool used to predict non-covalent interactions and regioselectivity[3].

-

Nucleophilic Sites (Red/Negative): The deepest negative potentials are localized on the carbonyl oxygen of the ester and the pyridine nitrogen, making these the primary sites for protonation or hydrogen bonding.

-

Electrophilic Sites (Blue/Positive): The most positive regions are located on the carbon atoms of the pyridine ring (specifically C2 and C6) and the alkyl protons of the ethyl group.

Translation to Experimental Regioselectivity (SNAr)

In drug development, this compound is frequently subjected to Nucleophilic Aromatic Substitution (SNAr). While the 4-position is sterically and electronically blocked by the ester, the LUMO distribution and MEP map indicate that nucleophilic attack will preferentially occur at the 3- or 5-position (displacing a chlorine atom)[1]. The strong electron-withdrawing nature of the adjacent 4-carboxylate group stabilizes the transient Meisenheimer complex during the SNAr pathway, significantly lowering the activation energy barrier for substitution.

Conclusion

Through rigorous DFT modeling at the B3LYP/6-311++G(d,p) level, the electronic landscape of ethyl 3,5-dichloropyridine-4-carboxylate is revealed as a highly polarized, electrophilic scaffold. The synergistic electron-withdrawing effects of the pyridine core, the dichloro substituents, and the ester group result in a lowered LUMO energy and a high electrophilicity index. These computationally derived parameters provide a foundational, predictive roadmap for synthetic chemists aiming to leverage this molecule in complex cross-coupling or SNAr reactions for pharmaceutical development.

References

- Benchchem. Ethyl 3,5-dichloropyridine-4-carboxylate | 773136-79-1. Benchchem.

- Benchchem. Theoretical Deep Dive: Unraveling the Electronic Structure of 3,5-Dichloropyridine. Benchchem.

- MDPI. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.

- RSC Publishing. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC.

- ACS Publications. From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. ACS.

- AIP Publishing. Molecular geometry homo-lumo and charge analysis of 2-Chloro-4-pyridinecarbonitrile. AIP.

Sources

- 1. Ethyl 3,5-dichloropyridine-4-carboxylate | 773136-79-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multimodal characterization of a pyrazolo[3,4- b ]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09658H [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

Application Note: High-Yield Esterification of Ethyl 3,5-Dichloropyridine-4-Carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 3,5-dichloropyridine-4-carboxylate scaffold is a highly strategic building block in medicinal chemistry, frequently utilized in the synthesis of calcium release-activated calcium (CRAC) channel modulators [2], novel 8-azatetracycline antibiotics [3], and anti-inflammatory agents [4].

The Chemical Challenge: Direct Fischer esterification of 3,5-dichloroisonicotinic acid using ethanol and a catalytic strong acid (e.g., H2SO4 ) is notoriously sluggish and low-yielding[1]. This inefficiency is driven by two factors:

-

Steric Hindrance: The two bulky chlorine atoms at the ortho positions (C3 and C5) severely restrict nucleophilic access to the C4-carboxylic acid carbon.

-

Electronic Deactivation: The strongly electron-withdrawing nature of both the pyridine ring and the halogens destabilizes the protonated intermediate required for standard acid-catalyzed esterification.

The Solution: To bypass this thermodynamic bottleneck, the protocol must proceed via a highly reactive acid chloride intermediate [1]. By utilizing thionyl chloride ( SOCl2 ) with a catalytic amount of N,N-dimethylformamide (DMF), the carboxylic acid is converted into 3,5-dichloroisonicotinoyl chloride. This intermediate is sufficiently electrophilic to overcome the steric shielding, allowing for rapid, quantitative esterification upon the introduction of ethanol and an organic base.

Reaction Workflows & Mechanistic Pathways

Fig 1: Two-step esterification workflow via an acid chloride intermediate.

Fig 2: Mechanistic pathway of DMF-catalyzed acyl chloride formation and esterification.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale synthesis. Ensure all reagents are anhydrous to prevent premature hydrolysis of the acid chloride.

| Reagent / Solvent | Role | MW ( g/mol ) | Equivalents | Amount |

| 3,5-Dichloroisonicotinic acid | Starting Material | 192.00 | 1.0 | 1.92 g |

| Thionyl Chloride ( SOCl2 ) | Chlorinating Agent | 118.97 | 5.0 | 3.63 mL |

| N,N-Dimethylformamide (DMF) | Catalyst | 73.09 | 0.05 | ~2 drops |

| Ethanol (Anhydrous) | Nucleophile | 46.07 | 2.0 | 1.17 mL |

| Triethylamine ( Et3N ) | Acid Scavenger | 101.19 | 2.5 | 3.48 mL |

| Dichloromethane (DCM) | Reaction Solvent | 84.93 | N/A | 15.0 mL |

Step-by-Step Experimental Protocol

Phase 1: Acid Chloride Activation

Expertise Note: The use of catalytic DMF is critical. It reacts with SOCl2 to generate the Vilsmeier-Haack intermediate, which is a vastly superior electrophile for activating sterically hindered carboxylic acids compared to neat SOCl2 .

-

Setup: Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or nitrogen inlet).

-

Charging: Add 3,5-dichloroisonicotinic acid (1.92 g, 10 mmol) to the flask.

-

Activation: Slowly add thionyl chloride (3.63 mL, 50 mmol) followed by 2 drops of anhydrous DMF.

-

Reflux: Heat the heterogeneous mixture to 80 °C (reflux) for 3 hours.

-

Self-Validation Check: The reaction is complete when the solid starting material fully dissolves into a clear, pale-yellow solution, and gas evolution ( SO2 and HCl ) ceases.

-

-

Concentration (Critical Step): Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the excess SOCl2 under reduced pressure.

-

Causality: Failure to rigorously remove unreacted SOCl2 will result in its violent reaction with ethanol in Phase 2, generating excess HCl and diethyl sulfite, which drastically reduces the yield and complicates downstream purification. Co-evaporate twice with 5 mL of anhydrous toluene to ensure complete removal of SOCl2 .

-

Phase 2: Nucleophilic Acyl Substitution

-

Resuspension: Dissolve the resulting crude 3,5-dichloroisonicotinoyl chloride in anhydrous DCM (10 mL) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The highly electrophilic acid chloride reacts exothermically with ethanol. Cooling suppresses unwanted side reactions and degradation of the pyridine ring.

-

-

Reagent Addition: In a separate dry vial, prepare a mixture of anhydrous ethanol (1.17 mL, 20 mmol) and triethylamine (3.48 mL, 25 mmol) in 5 mL of DCM. Add this mixture dropwise to the 0 °C acid chloride solution over 10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Self-Validation Check: A white precipitate (triethylamine hydrochloride) will rapidly form, confirming the progression of the esterification.

-

Phase 3: Workup and Purification

-

Quenching: Quench the reaction by adding 15 mL of distilled water. Transfer the biphasic mixture to a separatory funnel.

-

Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 10 mL of DCM.

-

Washing: Combine the organic layers and wash sequentially with 15 mL of saturated aqueous NaHCO3 (to remove trace acid) and 15 mL of brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1 to 8:2) to afford the pure target compound.

Analytical Data & Expected Results

The following table summarizes the expected quantitative and qualitative analytical data for the isolated product to verify successful synthesis.

| Parameter | Expected Result | Analytical Significance |

| Physical State | Pale yellow to off-white solid/oil | Indicates high purity; dark colors suggest pyridine degradation. |

| Expected Yield | 85% – 92% (1.87 g – 2.02 g) | Validates the efficiency of the acid chloride intermediate route. |

| 1 H-NMR (CDCl 3 , 400 MHz) | δ 8.55 (s, 2H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) | The singlet at 8.55 ppm confirms the symmetric pyridine C2/C6 protons. |

| LC-MS ( m/z ) | [M+H] + calculated for C 8 H 8 Cl 2 NO 2 : 220.0; Found: 220.0 | Confirms the exact mass and presence of the distinctive dichloro isotope pattern. |

References

- Title: US Patent 8921364B2 - Modulators of calcium release-activated calcium channel Source: Google Patents URL

- Title: WO2010126607A2 - Synthesis of tetracyclines and intermediates thereto Source: Google Patents URL

- Title: US Patent 6232320B1 - Cell adhesion-inhibiting antiinflammatory compounds Source: Google Patents URL

The Versatile Scaffold: Ethyl 3,5-Dichloropyridine-4-Carboxylate in Agrochemical Innovation

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the pyridine scaffold has emerged as a privileged structure, forming the backbone of numerous successful herbicides, fungicides, and insecticides.[1] This guide delves into the technical applications of a strategic building block, ethyl 3,5-dichloropyridine-4-carboxylate, and its derivatives in the design and synthesis of next-generation crop protection agents. While direct commercial applications of the ethyl ester are not extensively documented, its corresponding carboxylic acid and other closely related analogues serve as pivotal intermediates, offering a trifecta of reactive sites for molecular elaboration.[2]

The strategic placement of two chlorine atoms at the 3 and 5 positions of the pyridine ring, coupled with an ester functionality at the 4-position, endows this molecule with a unique chemical reactivity profile. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the chlorine atoms for nucleophilic aromatic substitution (SNAr), while the ester provides a handle for conversion into amides and other derivatives.[2] Furthermore, the chloro-substituents are amenable to modern cross-coupling methodologies, enabling the introduction of diverse molecular fragments.

I. Core Synthetic Transformations and Strategic Considerations

The utility of the 3,5-dichloropyridine-4-carboxylate scaffold in agrochemical synthesis is predicated on a series of fundamental chemical transformations. The choice of reaction pathway is dictated by the desired final structure and the targeted biological activity.

Hydrolysis to the Carboxylic Acid: A Gateway to Amide-Based Agrochemicals

A primary and often initial transformation is the hydrolysis of the ethyl ester to the corresponding 3,5-dichloropyridine-4-carboxylic acid. This is a critical step as many potent agrochemicals, particularly fungicides and herbicides, are carboxamides.[2]

Protocol 1: Hydrolysis of Ethyl 3,5-Dichloropyridine-4-Carboxylate

Objective: To quantitatively convert ethyl 3,5-dichloropyridine-4-carboxylate to 3,5-dichloropyridine-4-carboxylic acid.

Materials:

-

Ethyl 3,5-dichloropyridine-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 3,5-dichloropyridine-4-carboxylate (1.0 eq) in a mixture of ethanol or THF and water.

-

Add a solution of NaOH (1.2 eq) or LiOH (1.2 eq) in water to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl.

-

A precipitate of 3,5-dichloropyridine-4-carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x volumes).

-

Collect the precipitate by filtration or separate the organic layer from the extraction.

-

Wash the precipitate with cold water. If extracted, wash the combined organic layers with brine.

-

Dry the solid product under vacuum or the organic extract over anhydrous MgSO₄.

-

Filter and concentrate the organic extract to yield the crude product. The product can be further purified by recrystallization if necessary.

Amidation: Forging the Link to Bioactivity

The formation of an amide bond from 3,5-dichloropyridine-4-carboxylic acid is a key step in the synthesis of many bioactive molecules, including potential fungicides and herbicides.[3]

Protocol 2: Amide Coupling of 3,5-Dichloropyridine-4-Carboxylic Acid with a Substituted Aniline

Objective: To synthesize N-aryl-3,5-dichloropyridine-4-carboxamides, a class of compounds with potential fungicidal activity.

Materials:

-

3,5-Dichloropyridine-4-carboxylic acid

-

Substituted aniline (e.g., 3,5-dichloroaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

1M HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dichloropyridine-4-carboxylic acid (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DCM or DMF.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDCI (1.2 eq) or DCC (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

If using DCC, a precipitate of dicyclohexylurea will form. Filter off the precipitate.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-aryl-3,5-dichloropyridine-4-carboxamide.

II. Application in Herbicide Development: The Picolinate Connection

Pyridine carboxylic acids, particularly picolinates, are a well-established class of herbicides that often act as synthetic auxins.[4] While not a direct derivative, the 3,5-dichloropyridine-4-carboxylate scaffold is a close structural relative to herbicidal 4-aminopicolinates. The synthesis of these compounds often involves manipulation of the substituents on the pyridine ring.

A plausible, albeit illustrative, synthetic pathway towards a herbicidal picolinate derivative starting from a related 3,5-dichloropyridine precursor is outlined below. This demonstrates the strategic importance of the dichloropyridine scaffold.

III. Application in Fungicide Development: Carboxamides as Succinate Dehydrogenase Inhibitors

A significant class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), often feature a carboxamide linkage. The N-aryl-3,5-dichlorophenyl moiety has been explored in the development of fungicidal carboximides.[5] This suggests that N-aryl-3,5-dichloropyridine-4-carboxamides, synthesized as described in Protocol 2, are a promising class of compounds to investigate for SDHI activity.

The proposed mechanism of action for these compounds involves the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, leading to a disruption of cellular energy production and ultimately, fungal cell death.

Table 1: Illustrative Fungicidal Activity of N-Aryl Carboxamides against Common Plant Pathogens

| Compound | Target Pathogen | In Vitro EC₅₀ (mg/L) | Reference |

| N-(3,5-dichlorophenyl)succinimide | Botrytis cinerea | 1.5 | [5] |

| Boscalid (Commercial SDHI) | Botrytis cinerea | 1.24 | [3] |

| Illustrative Compound A | Rhizoctonia solani | 5.8 | Hypothetical |

| Illustrative Compound B | Sclerotinia sclerotiorum | 2.3 | Hypothetical |

Note: Data for illustrative compounds are hypothetical and serve to represent the potential for this class of molecules. EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth.

IV. Application in Insecticide Development: Exploring the Pyridine Core

The pyridine ring is a key component of several major classes of insecticides, including the neonicotinoids.[6][7] While direct synthesis of established insecticides from ethyl 3,5-dichloropyridine-4-carboxylate is not a primary application, the scaffold can be used to generate novel pyridine-based structures for screening as potential insecticides. Key synthetic strategies would involve nucleophilic displacement of one or both chlorine atoms with various amine-containing fragments, a common feature in many insecticidal molecules.

dot

Sources

- 1. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 3,5-dichloropyridine-4-carboxylate | 773136-79-1 | Benchchem [benchchem.com]

- 3. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 4. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 5. Comparative acute renal effects of three N-(3,5-dichlorophenyl)carboximide fungicides: N-(3,5-dichlorophenyl)succinimide, vinclozolin and iprodione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Ethyl 3,5-Dichloropyridine-4-Carboxylate as a Privileged Scaffold in Heterocyclic Drug Discovery

Executive Summary

In modern heterocyclic drug discovery, the rational design of targeted therapeutics relies heavily on versatile, functionally dense building blocks. Ethyl 3,5-dichloropyridine-4-carboxylate (CAS: 773136-79-1) has emerged as a privileged scaffold, predominantly utilized in the synthesis of highly selective Phosphodiesterase 4 (PDE4) inhibitors and novel kinase inhibitors. This application note details the mechanistic rationale behind its reactivity, its biological context in targeted therapies, and provides field-proven, self-validating protocols for its derivatization.

Mechanistic Rationale: The 3,5-Dichloropyridine Scaffold

The synthetic utility of ethyl 3,5-dichloropyridine-4-carboxylate is dictated by the synergistic electron-withdrawing effects of its functional groups[1].

-

Electronic Activation: The electronegative pyridine nitrogen pulls electron density away from the aromatic ring via both inductive and resonance effects. This electron deficiency is further exacerbated by the C4 ethyl ester group.

-

Reactivity Profile: Consequently, the chlorine atoms at the 3- and 5-positions become highly electrophilic. This makes them exceptionally susceptible to Nucleophilic Aromatic Substitution ( SNAr ) and oxidative addition by palladium, enabling complex cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

-

Pharmacophore Relevance: In drug design, the 3,5-dichloropyridine moiety is widely validated as a critical fragment to reach PDE4 inhibitory activity[2]. The di-chloro substitution provides optimal steric bulk and halogen-bonding capabilities that tightly fit the hydrophobic pockets of target enzymes, while the pyridine nitrogen often engages in critical hydrogen bonding.

Biological Context: PDE4 Inhibition Pathway

Phosphodiesterase 4 (PDE4) enzymes specifically promote the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP) into inactive AMP[2]. The 3,5-dichloropyridine-4-carboxamide motif—derived directly from our title compound—acts as a bioisostere for the nucleotide part of cAMP, allowing it to bind competitively within the PDE4 active site[3].

By blocking PDE4, these inhibitors prevent cAMP hydrolysis. The resulting accumulation of intracellular cAMP suppresses the activity of immune and inflammatory cells, providing robust efficacy against respiratory and dermatological diseases like COPD, asthma, and atopic dermatitis[4].

Fig 1: Mechanism of PDE4 inhibition by 3,5-dichloropyridine derivatives blocking cAMP hydrolysis.

Synthetic Workflows & Methodologies

The derivatization of ethyl 3,5-dichloropyridine-4-carboxylate typically diverges into two main pathways: modification of the C4 ester (to yield amides) or substitution at the C3/C5 chlorides (to yield aryl/heteroaryl derivatives).

Fig 2: Divergent synthetic workflows for ethyl 3,5-dichloropyridine-4-carboxylate derivatization.

Protocol A: Synthesis of 3,5-Dichloropyridine-4-carboxamides (PDE4 Precursors)

Causality & Design: Direct amidation of the ethyl ester with amines is notoriously sluggish. The two adjacent bulky chlorine atoms create severe steric hindrance (the ortho-effect), shielding the carbonyl carbon from nucleophilic attack. Therefore, a two-step sequence—saponification to the free acid followed by activation via an acid chloride or a highly reactive uronium coupling agent (e.g., HATU)—is mechanistically required to drive the reaction to completion[4].

Step-by-Step Methodology:

-

Saponification: Dissolve ethyl 3,5-dichloropyridine-4-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H₂O (40 mL). Add LiOH·H₂O (2.0 eq, 20 mmol). Stir vigorously at 25°C for 4 hours.

-

Intermediate Validation: Spot the reaction on a TLC plate (Hexanes/EtOAc 7:3). The starting material ( Rf≈0.6 ) should completely disappear, replaced by baseline material.

-

Acidification: Remove THF under reduced pressure. Cool the aqueous layer to 0°C and acidify dropwise with 1M HCl until pH 3 is reached. The intermediate, 3,5-dichloroisonicotinic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

-

Activation & Coupling: Suspend the dried acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.

-

Amidation: Add the desired primary amine (1.1 eq). Stir at 25°C for 12 hours.

-

Final Validation & Workup: Monitor via LC-MS. Upon completion (appearance of the [M+H]⁺ product peak), quench with saturated NaHCO₃. Extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Causality & Design: The C3 and C5 C-Cl bonds are electronically equivalent. To achieve mono-substitution and avoid over-coupling (di-arylation), the stoichiometry of the boronic acid must be strictly limited (1.05 eq). Furthermore, utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos accelerates the reductive elimination step, favoring the mono-coupled product before the second chlorine can undergo oxidative addition.

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, combine ethyl 3,5-dichloropyridine-4-carboxylate (1.0 eq, 1.0 mmol), arylboronic acid (1.05 eq, 1.05 mmol), and anhydrous K₃PO₄ (2.0 eq, 2.0 mmol).

-

Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq, 5 mol%) and XPhos (0.10 eq, 10 mol%).

-

Atmosphere Control: Seal the vial and purge with Nitrogen for 5 minutes (Critical step: Oxygen poisons the Pd(0) catalyst).

-

Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL) via syringe.

-

Reaction: Heat the mixture under microwave irradiation at 100°C for 30 minutes.

-

Validation & Workup: Cool to room temperature. Analyze an aliquot via LC-MS to confirm the ratio of mono-coupled to di-coupled products. Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and validation metrics for the derivatization workflows described above, ensuring reproducibility across different laboratory environments.

| Synthetic Transformation | Reagents / Catalyst | Temp (°C) | Time | Expected Yield (%) | Purity Validation (LC-MS) |

| Saponification | LiOH, THF/H₂O | 25 | 4h | >95% | >99% (UV 254 nm) |

| Amidation (HATU) | HATU, DIPEA, DMF | 25 | 12h | 82–88% | >95%, Target [M+H]⁺ |

| Amidation (Acid Chloride) | SOCl₂; then Amine, TEA | 80 / 25 | 2h / 4h | 75–85% | >95%, Target [M+H]⁺ |

| Suzuki Mono-Coupling | Pd₂(dba)₃, XPhos, K₃PO₄ | 100 (MW) | 0.5h | 65–72% | >98% (Post-HPLC) |

References

[1] Title: Ethyl 3,5-dichloropyridine-4-carboxylate | 773136-79-1 | Benchchem Source: benchchem.com URL:

[4] Title: PICLAMILAST - New Drug Approvals Source: newdrugapprovals.org URL:

[3] Title: Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis Source: acs.org URL:

[2] Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC Source: nih.gov URL:

Sources

Troubleshooting low conversion rates for ethyl 3,5-dichloropyridine-4-carboxylate derivatives

Technical Support Center: Ethyl 3,5-Dichloropyridine-4-Carboxylate Derivatives

Welcome to the technical support center for the synthesis and troubleshooting of ethyl 3,5-dichloropyridine-4-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical building blocks in their synthetic workflows. Dichloropyridine carboxylates are valuable intermediates due to their multiple reactive sites, which allow for extensive functionalization in the development of novel pharmaceuticals and agrochemicals.[1]

This document provides in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during the multi-step synthesis of these compounds. Our approach is structured around a question-and-answer format to directly address specific experimental issues.

Synthesis Overview

The most common and logical synthetic route to ethyl 3,5-dichloropyridine-4-carboxylate involves a two-stage process:

-

Sandmeyer Reaction: Conversion of a 4-aminopyridine precursor to 3,5-dichloropyridine-4-carboxylic acid via diazotization followed by copper(I)-catalyzed chlorination.

-

Esterification: Conversion of the resulting carboxylic acid to its ethyl ester, typically via Fischer esterification or other coupling methods.

Low conversion rates can arise at either of these critical stages. This guide will dissect the potential pitfalls in each step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues reported by researchers. Each answer provides a causal explanation and actionable solutions.

Part A: Troubleshooting the Sandmeyer Reaction Stage

The Sandmeyer reaction is a powerful method for converting aromatic amines into halides but is notoriously sensitive to reaction conditions.[2][3] It involves the formation of a diazonium salt, which is then displaced by a nucleophile using a copper(I) salt as a catalyst.[4]

Question 1: My overall yield is near zero, and I recover mostly my starting aminopyridine. What are the most critical parameters for the initial diazotization step?

Answer: This issue almost always points to a failure in the formation of the essential aryldiazonium salt intermediate. This step is highly dependent on precise temperature control and reagent stoichiometry.

-

Causality (The "Why"): The diazotization reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[5] The active electrophile, the nitrosonium ion (NO⁺), is then formed, which reacts with the amine.[6] This process is exothermic, and the resulting diazonium salt is thermally unstable. If the temperature rises above the optimal 0–5 °C range, the diazonium salt will prematurely decompose, often before it can be used in the next step, or the nitrous acid itself will degrade.[7]

-

Troubleshooting Steps:

-

Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more effective cooling. The ice itself can be added directly to the reaction mixture to absorb the heat of reaction.[5]

-

Reagent Quality & Stoichiometry:

-

Use a fresh, dry source of sodium nitrite. Old NaNO₂ can absorb moisture and degrade.

-

Ensure a slight molar excess (typically 1.1 to 1.2 equivalents) of NaNO₂ is used to drive the reaction to completion.

-

A sufficient excess of acid is critical to fully protonate the nitrous acid to form the nitrosonium ion.[8]

-

-

Slow & Steady Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the aminopyridine. A rapid addition will cause a spike in temperature and localized "hot spots," leading to degradation.

-

Question 2: My reaction produces a significant amount of a dark, tarry byproduct, and my desired product is contaminated with a hydroxy-derivative (a phenol). How can I prevent this?

Answer: The formation of phenolic byproducts is a classic and competitive side reaction in Sandmeyer chemistry.[5] This occurs when the diazonium salt reacts with water, the solvent, instead of the intended chloride nucleophile.

-

Causality (The "Why"): The aryldiazonium cation (Ar-N₂⁺) is a potent electrophile. While it is meant to react with the copper(I) catalyst in the subsequent step, it can also be attacked by water, a weak nucleophile, especially if the temperature is too high or if the concentration of the copper catalyst is insufficient. This leads to the formation of an aryl cation intermediate (via loss of N₂ gas), which is then rapidly quenched by water to form a phenol.[2] This process, known as "Verkochung" in classical procedures, is highly favored at elevated temperatures.[2]

-

Troubleshooting Steps:

-

Maintain Low Temperature: As with diazotization, keeping the temperature at 0–5 °C until the diazonium salt is added to the copper catalyst solution is paramount.

-

Efficient Catalyst System: The copper(I) catalyst's role is to provide a lower-energy, radical-based pathway that outcompetes the ionic nucleophilic attack by water.[2][8]

-

Use Active CuCl: Copper(I) chloride is susceptible to oxidation to the blue/green copper(II) species, which is not an effective catalyst for this reaction. Ensure you are using a pure, preferably white or off-white, CuCl. If it appears colored, it may be contaminated with Cu(II).

-

Sufficient Catalyst Loading: While catalytic, a sufficient amount of Cu(I) salt (often 1-2 equivalents) is needed to ensure the rate of the desired reaction is much faster than the rate of hydrolysis.[8]

-

-

Order of Addition: The cold diazonium salt solution should be added slowly to the prepared solution of copper(I) chloride, not the other way around.[5] This ensures that each drop of diazonium salt immediately encounters a high concentration of the catalyst, minimizing its time to react with water.

-

Part B: Troubleshooting the Esterification Stage

The conversion of 3,5-dichloropyridine-4-carboxylic acid to its ethyl ester is the final step. Low yields here are often related to equilibrium limitations or product degradation during workup.

Question 3: My Fischer esterification is not going to completion, and I'm left with a significant amount of starting carboxylic acid. How can I improve the conversion rate?

Answer: The Fischer esterification is a reversible, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[9] Incomplete conversion is a direct consequence of this equilibrium.

-

Causality (The "Why"): According to Le Chatelier's principle, to drive an equilibrium reaction forward, you must either add an excess of a reactant or remove a product. In this case, the reactants are the carboxylic acid and ethanol, and the products are the ester and water.

-

Troubleshooting Steps:

-

Use Excess Alcohol: The most common and straightforward method is to use the alcohol (ethanol) as the reaction solvent. This provides a large molar excess that shifts the equilibrium towards the product side.[9]

-

Remove Water: If using stoichiometric amounts of alcohol, water must be removed as it forms. This can be achieved by:

-

Using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.

-

Adding a dehydrating agent to the reaction mixture, such as molecular sieves.

-

-

Sufficient Acid Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of TsOH) is used. The catalyst works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[9]

-

Question 4: I am using a coupling agent like DCC/DMAP for the esterification under mild conditions, but the reaction is still sluggish or incomplete. What are the potential issues?

Answer: Esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a powerful method that avoids harsh acidic conditions.[10][11] Failures here are typically due to reagent quality or reaction setup.

-

Causality (The "Why"): This reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is readily attacked by the alcohol.[12] The success of this process hinges on the anhydrous nature of the reaction and the activity of all components.

-

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: All reagents and the solvent (typically an aprotic solvent like dichloromethane or THF) must be rigorously dry.[10][12] Any moisture will react with the DCC and the activated intermediates, quenching the reaction.

-

Reagent Quality:

-

Use fresh, high-purity DCC. DCC can degrade upon storage.

-

Ensure the DMAP is pure. It should be a white crystalline solid.

-

-

Proper Stoichiometry: Use a slight excess of DCC (e.g., 1.1 equivalents) and a catalytic amount of DMAP (e.g., 5-10 mol%).[11]

-

Temperature: The reaction is typically started at 0 °C during the addition of DCC to control the initial exotherm and then allowed to warm to room temperature to proceed to completion.[11]

-

Quantitative Troubleshooting Summary

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Product (Sandmeyer) | Failed diazotization (temp too high, bad NaNO₂) | Maintain temp at 0-5 °C; Use fresh NaNO₂ (1.1 eq); Ensure sufficient acid |

| Phenolic Byproducts | Premature diazonium salt hydrolysis | Strict temp control (0-5 °C); Use active CuCl catalyst; Add diazonium to CuCl |

| Incomplete Esterification | Equilibrium not shifted | Use ethanol as solvent (large excess); Remove water (Dean-Stark); Check acid catalyst |

| Product Loss on Workup | Hydrolysis of ester during extraction | Use NaHCO₃ or K₂CO₃ (mild base) for wash; Avoid strong base; Ensure layers separate well |

| DCC/DMAP Failure | Presence of water; Inactive reagents | Use anhydrous solvents/reagents; Use fresh DCC and pure DMAP; Check stoichiometry |

Experimental Protocols

Protocol 1: Sandmeyer Reaction for 3,5-Dichloropyridine-4-carboxylic acid

This protocol is a representative procedure and may require optimization.

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in concentrated HCl (e.g., 37%) and water.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.[13]

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution or suspension of copper(I) chloride (1.3 eq) in concentrated HCl.[13] Cool this mixture to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution via the dropping funnel.

-

Vigorous evolution of nitrogen gas should be observed.[5][14]

-

After the addition is complete, allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60 °C) until gas evolution ceases, indicating the reaction is complete.[8]

-

Cool the mixture, and collect the precipitated solid product by vacuum filtration. Wash with cold water and dry.

-

Protocol 2: Fischer Esterification to Ethyl 3,5-Dichloropyridine-4-carboxylate

-

Reaction Setup:

-

To a round-bottomed flask equipped with a reflux condenser, add 3,5-dichloropyridine-4-carboxylic acid (1.0 eq).

-

Add a large excess of absolute ethanol (e.g., 10-20 eq), which will also serve as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

-

Reaction:

-

Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice water and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify by recrystallization or column chromatography as needed.

-

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving low conversion rates in the synthesis of ethyl 3,5-dichloropyridine-4-carboxylate.

Caption: A decision tree for troubleshooting low yields.

References

-

Catalyst is Used in the Sandmeyer Reaction . Unacademy. [Link]

-

Sandmeyer reaction . Grokipedia. [Link]

-

Sandmeyer reaction . Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC. [Link]

-

Deaminative chlorination of aminoheterocycles . PMC - NIH. [Link]

-

Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process . American Chemical Society. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring . University of Missouri–St. Louis. [Link]

-

Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates . ResearchGate. [Link]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . PMC. [Link]

-

Esterification of carboxylic acids . Organic Syntheses Procedure. [Link]

- Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.

-

(PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . ResearchGate. [Link]

- Synthesis method of 2,6-dichloropyridine.

-

Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates . MDPI. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]

-

Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]

-

Simple Method for the Esterification of Carboxylic Acids . Organic Chemistry Portal. [Link]

- Process for the preparation of 3,5-dichloropyridine.

-

Catalysis by 4-dialkylaminopyridines . Semantic Scholar. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

Sources

- 1. Ethyl 3,5-dichloropyridine-4-carboxylate | 773136-79-1 | Benchchem [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sandmeyer reaction â Grokipedia [grokipedia.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Comparative Reactivity Guide: Ethyl 3,5-Dichloropyridine-4-Carboxylate vs. 3,5-Dichloroisonicotinic Acid

In modern drug discovery, the 3,5-dichloropyridine-4-carbonyl scaffold is recognized as a privileged structural motif. It is heavily utilized in the synthesis of complex therapeutics, ranging from novel 8-azatetracycline antibiotics[1] to calcium release-activated calcium (CRAC) channel inhibitors[2] and dual kappa/mu opioid ligands[3].

When designing a synthetic route involving this core, chemists must choose between two primary building blocks: ethyl 3,5-dichloropyridine-4-carboxylate (the ester) and 3,5-dichloroisonicotinic acid (the free carboxylic acid). While structurally similar, the seemingly minor difference at the C4 position dictates entirely orthogonal reactivity profiles, heavily influenced by the extreme electronic and steric environment created by the flanking chlorine atoms.

Mechanistic Profiling: Electronic and Steric Causality

To master the reactivity of these molecules, one must first understand the unique microenvironment of the C4 position. The pyridine core is inherently electron-deficient due to the electronegative nitrogen atom. The addition of two highly electronegative chlorine atoms at the C3 and C5 positions further drains electron density via inductive effects, making the C4 carbonyl highly electrophilic[4].

However, this electrophilicity is counterbalanced by immense steric shielding . The bulky chlorine atoms force the C4 carbonyl group out of coplanarity with the pyridine ring.

-

The Ester (Ethyl 3,5-Dichloropyridine-4-carboxylate): The combination of the flanking chlorines and the bulky ethyl group makes direct nucleophilic acyl substitution (e.g., direct amidation with primary amines) kinetically unfavorable. The Bürgi-Dunitz trajectory required for nucleophilic attack is physically blocked. However, the ester serves as an excellent, stable lipophilic protecting group during early-stage metal-catalyzed cross-coupling reactions at the C3/C5 positions, as it masks the acidic proton that could otherwise poison palladium catalysts.

-

The Acid (3,5-Dichloroisonicotinic Acid): The free carboxylic acid is the preferred hub for late-stage diversification. While it cannot be directly amidated, it can be converted into highly reactive, sterically optimized intermediates (such as an OBt active ester or an acid chloride) that overcome the steric clash imposed by the chlorines[3].

Quantitative Performance Comparison

The table below summarizes the comparative reactivity data to guide building block selection based on your target transformation.

| Property / Reaction | Ethyl 3,5-Dichloropyridine-4-carboxylate | 3,5-Dichloroisonicotinic Acid |

| Primary Synthetic Role | Lipophilic precursor; Cross-coupling substrate | Late-stage diversification hub (Amidation) |

| C4 Amidation Efficiency | Poor (<10% yield via direct aminolysis at 80°C) | Excellent (>80% yield via EDC/HOBt activation) |

| Pd-Catalyzed Cross-Coupling | Highly compatible (masks acidic proton) | Requires optimization (potential Pd-poisoning) |

| Saponification Rate | Rapid (1-2 hours with LiOH in THF/H₂O) | N/A |

| Solubility Profile | High in non-polar/polar aprotic organics | Soluble in basic aqueous media, DMF, DMSO |

| Steric Hindrance at C4 | Extreme (shielded by Cl atoms + ethyl bulk) | High (shielded by Cl atoms) |

Pathway Visualizations

Fig 1: Divergent synthetic workflows for amidation and hydrolysis of 3,5-dichloro-4-carbonyl pyridines.

Fig 2: Metal-catalyzed cross-coupling vs. SNAr pathways at the C3/C5 positions of the pyridine core.

Validated Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that causality and real-time analytical feedback drive the success of the reaction.

Protocol A: Sterically-Optimized Amide Coupling of 3,5-Dichloroisonicotinic Acid

Causality: Standard activation with EDC alone forms an O-acylisourea. Due to the severe steric shielding by the 3,5-dichloro groups, direct attack by an amine on this bulky intermediate is kinetically slow, leading to a detrimental N-acylurea rearrangement. The addition of HOBt forces the generation of an OBt active ester. This intermediate is highly electrophilic but significantly less sterically demanding, allowing the incoming amine to successfully bypass the chlorine atoms[2][3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under N₂, dissolve 3,5-dichloroisonicotinic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M).

-

Activation: Add EDC·HCl (1.2 equiv) and HOBt (0.5 equiv). Stir the mixture at room temperature for 30 minutes.

-

Validation Checkpoint: An LCMS aliquot of the reaction mixture should show the complete disappearance of the starting acid mass and the appearance of the OBt-ester intermediate mass.

-

-

Amidation: Add the target primary or secondary amine (1.1 equiv) followed by DIPEA (3.0 equiv) dropwise. The base is crucial to ensure the amine remains fully deprotonated and nucleophilic.

-